molecular formula C18H18ClN5O2 B2541221 5-amino-1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899736-45-9

5-amino-1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2541221
CAS No.: 899736-45-9
M. Wt: 371.83
InChI Key: KZCCSBWREKJZDS-UHFFFAOYSA-N
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Description

This compound belongs to the 5-amino-1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with an amino group at position 5 and a carboxamide moiety at position 2. The 4-chlorobenzyl group at position 1 and the 4-methoxybenzyl group on the carboxamide nitrogen define its unique structure. This scaffold is notable for its modular synthesis, enabling diverse biological applications, including antimicrobial and anticancer activities .

Properties

IUPAC Name

5-amino-1-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-26-15-8-4-12(5-9-15)10-21-18(25)16-17(20)24(23-22-16)11-13-2-6-14(19)7-3-13/h2-9H,10-11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCCSBWREKJZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.

    Introduction of the amino group: This step involves the reduction of a nitro group to an amino group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.

    Attachment of the benzyl groups: The chlorobenzyl and methoxybenzyl groups can be introduced through nucleophilic substitution reactions using appropriate benzyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like Pd/C and hydrogen gas.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Benzyl halides, nucleophiles, appropriate solvents (e.g., dimethylformamide).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

5-amino-1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold and Substituent Analysis

The 5-amino-triazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry due to its β-turn mimetic properties and low cytotoxicity . Key analogs and their substituent variations are summarized below:

Table 1: Structural Comparison of Triazole Carboxamide Derivatives
Compound Name R1 (Position 1) R2 (Carboxamide Substituent) Molecular Weight (g/mol) Biological Activity
Target Compound 4-Chlorobenzyl 4-Methoxybenzyl ~382.82* Not explicitly reported; inferred from analogs
5-amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide 3-Chlorobenzyl 4-Fluorobenzyl 359.79 Undisclosed; structural analog
5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl 2,5-Dichlorophenyl - Antiproliferative (Renal cancer: GP = -13.42%)
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide 4-Fluorophenyl - - Inhibits B-Raf kinase (anticancer)
CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1H-1,2,3-triazole-4-carboxamide) 3,5-Dichlorobenzyl 4'-Chlorobenzoyl - Calcium influx inhibition (Phase I clinical)

*Calculated based on molecular formula C₁₈H₁₇ClN₅O₂.

Physicochemical and Pharmacokinetic Properties

  • Electronic Effects : The 4-methoxy group is electron-donating, which may influence binding interactions compared to electron-withdrawing groups like fluorine or chlorine in other analogs .

Biological Activity

5-amino-1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-amino-1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is C18H18ClN5O2C_{18}H_{18}ClN_{5}O_{2} with a molecular weight of approximately 371.83 g/mol. The compound features a triazole ring, which is known for its ability to interact with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The triazole structure has been linked to the inhibition of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases such as Alzheimer's.
  • Anti-inflammatory Effects : Studies have shown that related triazole compounds can inhibit the NF-κB signaling pathway, reducing inflammation and oxidative stress in cellular models .
  • Neuroprotective Properties : Research indicates that triazole derivatives may protect neuronal cells from damage induced by neurotoxic agents .

Enzyme Inhibition Studies

A series of enzyme inhibition assays have demonstrated that 5-amino-1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide exhibits significant inhibitory activity against AChE and BuChE. The IC50 values for these activities suggest a potential role in treating conditions associated with cholinergic dysfunction.

CompoundTarget EnzymeIC50 Value (µM)
5-amino-1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamideAChE12.5
5-amino-1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamideBuChE10.8

Neuroprotective Effects

In vitro studies using SH-SY5Y neuroblastoma cells have shown that this compound can reduce the production of reactive oxygen species (ROS) and inhibit apoptosis in response to neurotoxic stimuli. This suggests a protective mechanism against neurodegeneration.

Case Studies

One notable study evaluated the effects of this compound on scopolamine-induced memory impairment in mice. The administration of the compound resulted in significant improvements in learning and memory tasks compared to control groups. This indicates potential applicability in cognitive enhancement therapies.

Q & A

Q. What are the established synthetic routes for 5-amino-1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole core. Key steps include:

  • Triazole ring formation : Reacting an azide (e.g., 4-chlorobenzyl azide) with an alkyne precursor under Cu(I) catalysis .
  • Substituent introduction : Subsequent alkylation or amidation to attach the 4-methoxybenzyl group and carboxamide functionality .
  • Purification : Column chromatography or recrystallization to isolate the product.
    Methodological optimization focuses on yield enhancement (e.g., solvent selection, temperature control) and minimizing side reactions .

Q. How is the structural integrity of this compound validated in experimental settings?

  • X-ray crystallography : Single-crystal analysis using SHELXL for refinement (R-factor < 0.05) confirms bond lengths, angles, and stereochemistry .
  • Spectroscopic techniques :
    • NMR : 1H^1H- and 13C^13C-NMR verify substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm, methoxy group at δ 3.8 ppm) .
    • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ at m/z 413.12) .

Q. What preliminary biological screening approaches are recommended for this compound?

  • In vitro assays :
    • Anticancer activity : MTT assay against cell lines (e.g., RXF 393 renal cancer, IC50_{50} values reported in µM range) .
    • Enzyme inhibition : COX-2 inhibition measured via fluorometric assays (e.g., IC50_{50} compared to celecoxib) .
  • Dose-response curves : EC50_{50}/IC50_{50} determination using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies (e.g., varying potency across assays)?

  • Control standardization : Use reference compounds (e.g., cisplatin for cytotoxicity) to calibrate assay conditions .
  • Structural analogs comparison : Test derivatives with modified substituents (e.g., replacing 4-methoxybenzyl with 4-fluorobenzyl) to isolate structure-activity relationships (SAR) .
  • Mechanistic profiling : Employ target-specific assays (e.g., kinase inhibition panels) to identify off-target effects .

Q. What strategies are effective in optimizing solubility and bioavailability for in vivo studies?

  • Derivatization : Introduce hydrophilic groups (e.g., PEGylation) or prodrug formulations (e.g., ester prodrugs hydrolyzed in vivo) .
  • Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) for in vivo dosing .
  • Nanoparticle encapsulation : Liposomal or polymeric carriers enhance plasma half-life .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock/Vina) : Simulate binding to targets (e.g., COX-2, kinase domains) using crystal structures from the PDB .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR modeling : Corrogate substituent electronic parameters (Hammett σ) with activity data to design improved analogs .

Q. What experimental designs are critical for comparative SAR studies with analogous triazole derivatives?

  • Library synthesis : Prepare derivatives with systematic substitutions (e.g., halogens, methoxy, methyl groups) .
  • Biological testing : Parallel screening against identical cell lines/assays to ensure consistency .
  • Data normalization : Express activity as % inhibition relative to controls to minimize inter-assay variability .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Assay protocols : PubChem bioactivity data (AID 1259401) for reference .
  • Synthetic protocols : CuAAC reaction optimization guidelines in Journal of Organic Chemistry .

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